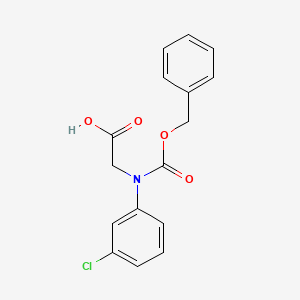
N-((Benzyloxy)carbonyl)-N-(3-chlorophenyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(Benzyloxy)carbonylamino}acetic acid is an organic compound that features a benzyloxycarbonyl group, a 3-chlorophenyl group, and an aminoacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(benzyloxy)carbonylamino}acetic acid typically involves the following steps:
Formation of the benzyloxycarbonyl group: This can be achieved by reacting benzyl chloroformate with an appropriate amine under basic conditions.
Introduction of the 3-chlorophenyl group: This step involves the coupling of the benzyloxycarbonyl-protected amine with a 3-chlorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the aminoacetic acid moiety: This can be done by reacting the intermediate with glycine or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(Benzyloxy)carbonylamino}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of benzyloxycarbonyl ketones or aldehydes.
Reduction: Formation of benzyloxycarbonyl-protected amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{(Benzyloxy)carbonylamino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a prodrug or a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-{(benzyloxy)carbonylamino}acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The benzyloxycarbonyl group can protect the amino group during synthesis and be removed under specific conditions to release the active amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
- 2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid
Uniqueness
2-{(Benzyloxy)carbonylamino}acetic acid is unique due to the presence of the 3-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The specific positioning of the chlorine atom can influence the compound’s reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C16H14ClNO4 |
|---|---|
Molekulargewicht |
319.74 g/mol |
IUPAC-Name |
2-(3-chloro-N-phenylmethoxycarbonylanilino)acetic acid |
InChI |
InChI=1S/C16H14ClNO4/c17-13-7-4-8-14(9-13)18(10-15(19)20)16(21)22-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,19,20) |
InChI-Schlüssel |
RJLGXWRFMNRXLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)N(CC(=O)O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


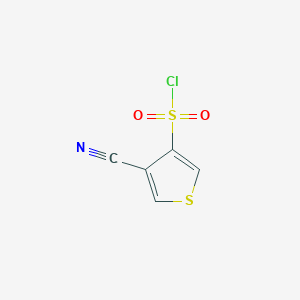
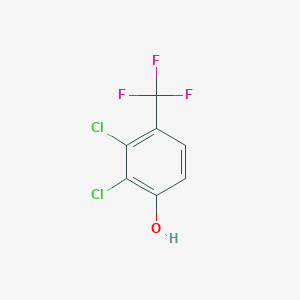
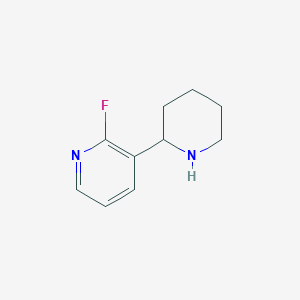
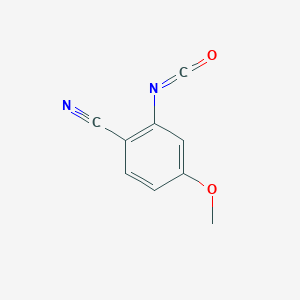

![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
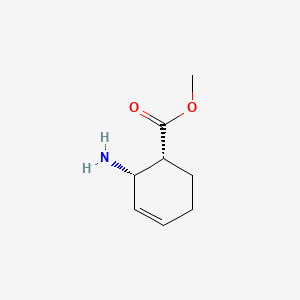
![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)


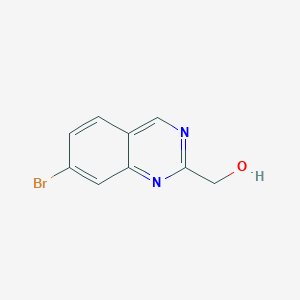
![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)
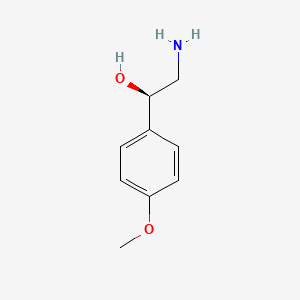
![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
